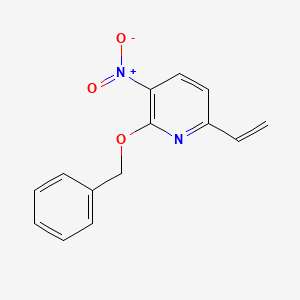

2-(Benzyloxy)-3-nitro-6-vinylpyridine

Description

2-(Benzyloxy)-3-nitro-6-vinylpyridine is a pyridine derivative characterized by a benzyloxy group at position 2, a nitro group at position 3, and a vinyl group at position 5. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (benzyloxy) substituents, creating unique electronic properties.

Properties

Molecular Formula |

C14H12N2O3 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

6-ethenyl-3-nitro-2-phenylmethoxypyridine |

InChI |

InChI=1S/C14H12N2O3/c1-2-12-8-9-13(16(17)18)14(15-12)19-10-11-6-4-3-5-7-11/h2-9H,1,10H2 |

InChI Key |

GPFWHXFOPHVYOJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Comparisons

Below is a comparative analysis of structurally related pyridine compounds, highlighting substituents, molecular weights, and key properties:

*Calculated based on molecular formula.

Key Observations:

Substituent Reactivity :

- The bromo group in 3-(Benzyloxy)-6-bromo-2-nitropyridine is a superior leaving group compared to the vinyl group in the target compound, making the former more suitable for nucleophilic substitutions or cross-coupling reactions .

- The carboxylic acid in 6-(Benzyloxy)pyridine-2-carboxylic acid introduces acidity (pKa ~4-5), enabling salt formation, unlike the target compound’s nitro group, which is electron-withdrawing and meta-directing .

Electronic Effects :

- The nitro group in both the target compound and 3-(Benzyloxy)-6-bromo-2-nitropyridine deactivates the pyridine ring, reducing susceptibility to electrophilic attacks compared to compounds with electron-donating groups like methoxy (CS-0309467) .

Applications: 3-(Benzyloxy)-6-bromo-2-nitropyridine is commonly used as an intermediate in pharmaceutical synthesis due to its bromo substituent . The target compound’s vinyl group may find utility in materials science, such as polymer precursors or ligands in coordination chemistry.

Structural and Functional Analysis

Spectroscopic and Physical Properties

- The vinyl group in the target compound may exhibit distinct UV-Vis absorption due to conjugation with the pyridine ring, differing from the alkyne in 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol .

- The tertiary amine in CS-0309467 contributes to basicity (predicted pKa ~9-10), contrasting with the neutral nitro group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.